molecular formula C15H26N8O5 B12578020 His-Ser-Arg CAS No. 628339-58-2

His-Ser-Arg

Cat. No.: B12578020
CAS No.: 628339-58-2
M. Wt: 398.42 g/mol
InChI Key: FHKZHRMERJUXRJ-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

His-Ser-Arg is a tripeptide composed of the amino acids histidine, serine, and arginine. This sequence is significant in various biological processes and is often studied for its role in enzymatic reactions, particularly in the context of serine proteases. These enzymes are known for their ability to cleave peptide bonds in proteins, making them crucial in numerous physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of His-Ser-Arg can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process typically involves the following steps:

    Attachment of the first amino acid: The C-terminal amino acid (arginine) is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed to expose the amine group.

    Coupling: The next amino acid (serine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the addition of histidine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the potential for human error. Additionally, advancements in green chemistry have led to the development of more environmentally friendly solvents and reagents for peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

His-Ser-Arg can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form oxo-histidine.

    Reduction: The peptide can be reduced to break disulfide bonds if present.

    Substitution: The serine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Nucleophiles such as hydroxylamine.

Major Products

Scientific Research Applications

His-Ser-Arg has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of His-Ser-Arg is primarily associated with its role in serine proteases. The serine residue acts as a nucleophile, attacking the peptide bond of the substrate. This reaction is facilitated by the histidine residue, which acts as a base, and the arginine residue, which stabilizes the transition state. This catalytic triad is essential for the enzyme’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Asp-His-Ser: Another catalytic triad found in serine proteases.

    Glu-His-Ser: Found in acetylcholinesterase, a related enzyme.

Uniqueness

His-Ser-Arg is unique due to its specific sequence and the roles of its constituent amino acids in enzymatic catalysis. The presence of arginine, in particular, provides additional stabilization to the transition state, enhancing the enzyme’s efficiency .

Properties

CAS No.

628339-58-2

Molecular Formula

C15H26N8O5

Molecular Weight

398.42 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C15H26N8O5/c16-9(4-8-5-19-7-21-8)12(25)23-11(6-24)13(26)22-10(14(27)28)2-1-3-20-15(17)18/h5,7,9-11,24H,1-4,6,16H2,(H,19,21)(H,22,26)(H,23,25)(H,27,28)(H4,17,18,20)/t9-,10-,11-/m0/s1

InChI Key

FHKZHRMERJUXRJ-DCAQKATOSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.